

AZM475271: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

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Compound of Interest

Compound Name: AZM475271

Cat. No.: B13917630

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AZM475271 is a potent, orally active, and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been investigated for its therapeutic potential in various cancers due to the central role of Src kinases in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. This guide provides a comparative analysis of the cross-reactivity of **AZM475271** with other tyrosine kinases, supported by available experimental data.

Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.

Executive Summary

AZM475271 is primarily a Src family kinase inhibitor, demonstrating high potency against c-Src, Lck, and c-Yes. Emerging evidence strongly suggests a significant cross-reactivity with the Transforming Growth Factor-beta (TGF- β) signaling pathway, positioning it as a potential dual Src/TGF- β inhibitor. While comprehensive public data on its interaction with a broad kinase panel is limited, a comparative analysis with the structurally and functionally similar Src inhibitor, Saracatinib (AZD0530), provides valuable insights into its likely selectivity profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Cross-Reactivity Profile of AZM475271

Available data indicates that **AZM475271** is highly potent against key members of the Src kinase family.

Kinase	IC50 (μM)
c-Src	0.01[1]
Lck	0.03[1]
c-Yes	0.08[1]

Table 1: Inhibitory activity of **AZM475271** against selected Src family kinases.

Comparative Analysis with Saracatinib (AZD0530)

Due to the limited public availability of a broad kinase panel screening for **AZM475271**, the selectivity profile of Saracatinib (AZD0530), a well-characterized Src inhibitor with a similar mechanism of action, is presented below for comparative purposes. This provides an illustrative example of the expected cross-reactivity profile for a potent Src inhibitor.

Kinase Family	Kinase	IC50 (nM)
Src Family	c-Src	2.7[2][3][4][5]
Lck	<4[3][4][5]	
c-YES	4[3][4][5]	
Lyn	5[3][5]	
Fyn	4-10[2][3][6]	
Fgr	4-10[2][3][6]	
Blk	11[4]	
Abl Family	Abl	30[4]
Receptor Tyrosine Kinases	EGFR (L858R)	5[4][5]
EGFR (L861Q)	4[3][5]	
c-Kit	200[4]	
Other	CSK	>1000[4]
CDK2	10000[4]	

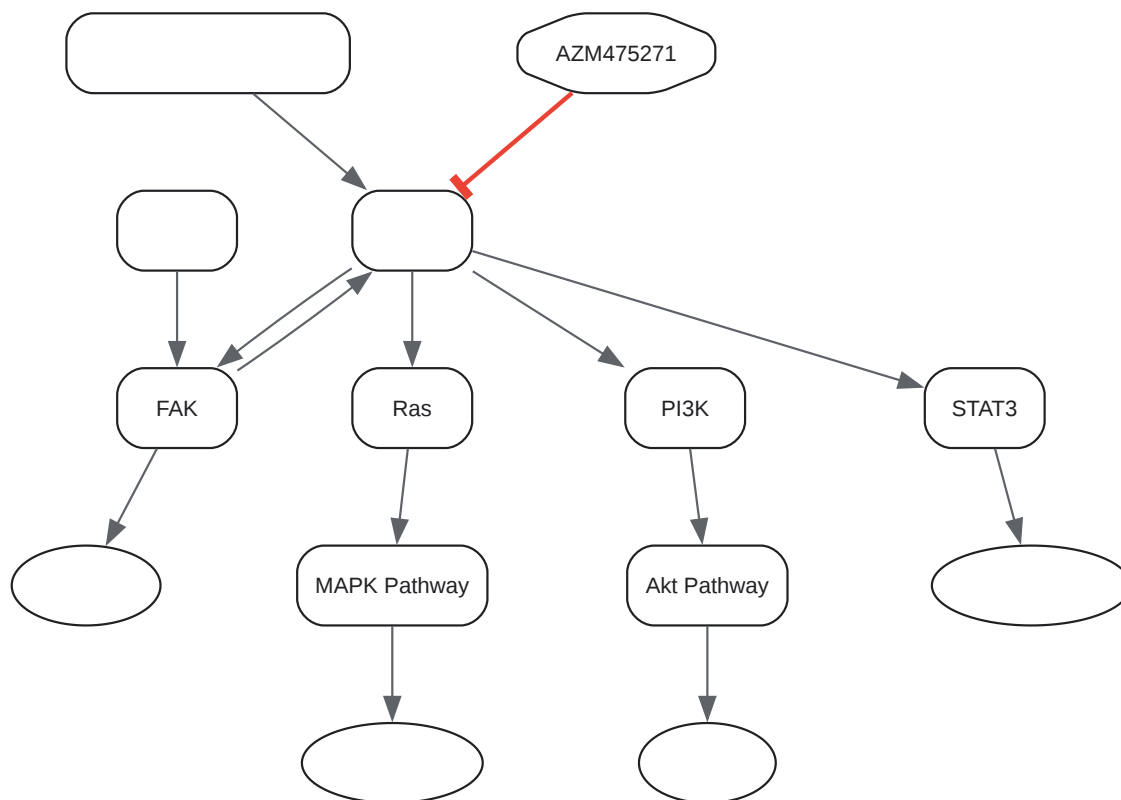
Table 2: Inhibitory profile of Saracatinib (AZD0530) against a panel of tyrosine kinases. This data is provided as a reference to illustrate the potential selectivity of a potent Src inhibitor like **AZM475271**.

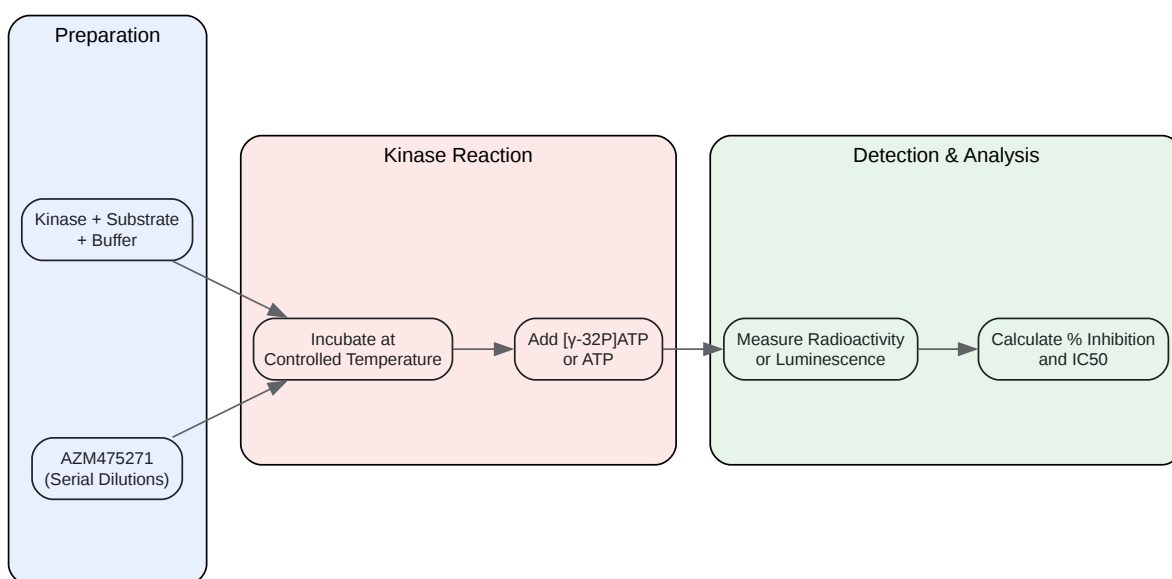
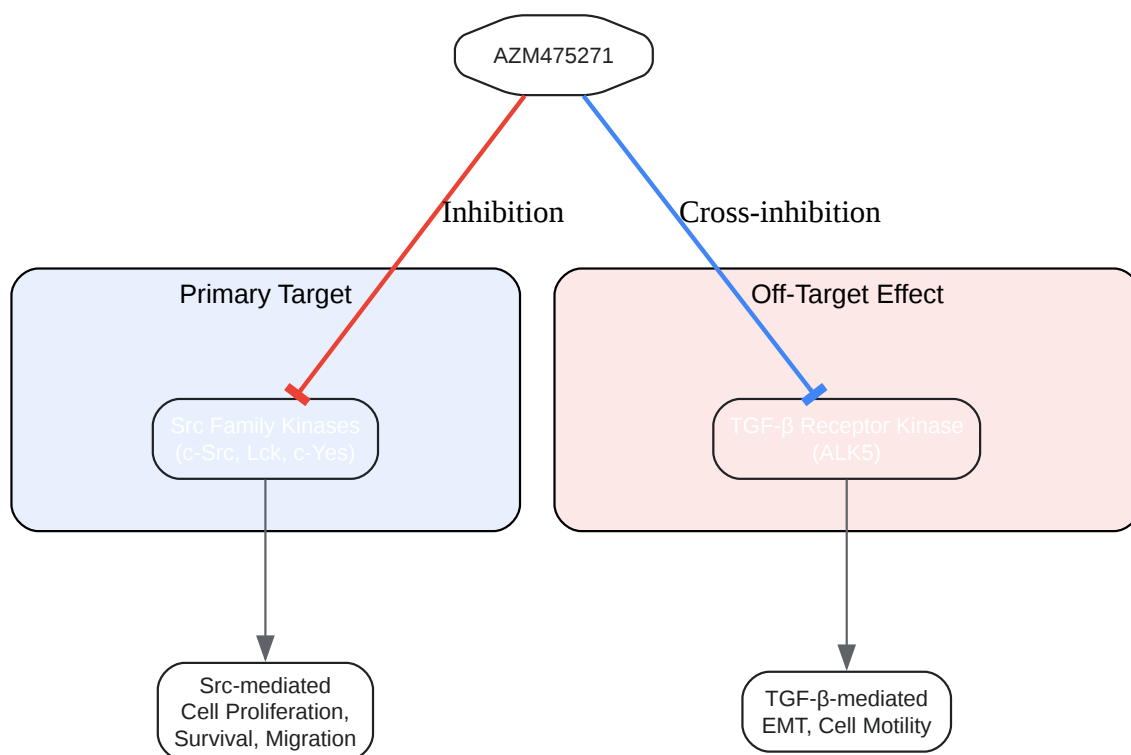
Cross-Reactivity with TGF- β Signaling

Multiple studies have highlighted the potent inhibitory effect of **AZM475271** on TGF- β -mediated cellular responses.[2][7] This suggests a significant cross-reactivity with the TGF- β receptor kinases. **AZM475271** has been shown to block TGF- β 1-induced cell migration and signaling in pancreatic cancer cells.[6][8] This dual inhibition of both Src and TGF- β pathways may offer a therapeutic advantage in preventing tumor progression and metastasis.[2][7][8]

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of Src kinases and the cross-reactivity of **AZM475271** with the TGF- β signaling pathway.





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